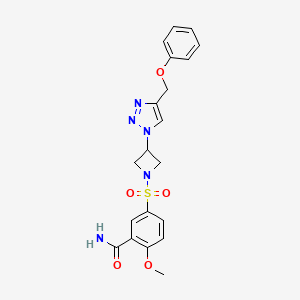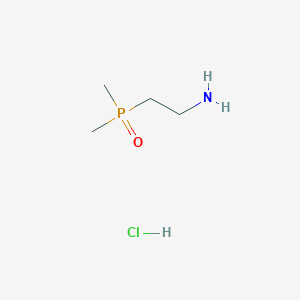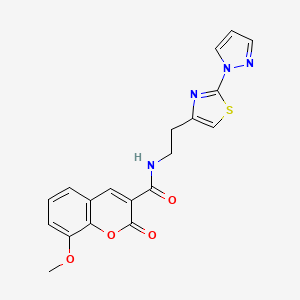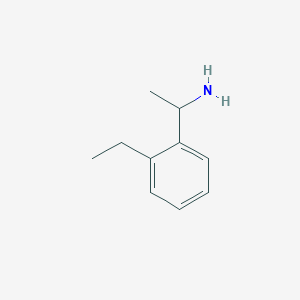![molecular formula C14H16N4O2 B2566742 2-(3-méthoxyphényl)-7-(méthylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2117453-15-1](/img/structure/B2566742.png)
2-(3-méthoxyphényl)-7-(méthylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Step 4: N-alkylation or reductive amination to introduce the methylamino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic synthesis
-
Formation of the Pyrazolo[1,5-a]pyrazinone Core
Step 1: Cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazinone ring.
Step 2: Functionalization of the core with suitable protecting groups to facilitate further reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methoxyphenyl)-7-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the methyl group on the amino moiety.
2-(3-Methoxyphenyl)-7-(dimethylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Contains an additional methyl group on the amino moiety.
2-(3-Methoxyphenyl)-7-(ethylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Features an ethyl group instead of a methyl group on the amino moiety.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s particular arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable scaffold for drug discovery and development.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-15-13-8-16-14(19)12-7-11(17-18(12)13)9-4-3-5-10(6-9)20-2/h3-7,13,15H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYUIVPCZBGWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNC(=O)C2=CC(=NN12)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)
![tert-butyl 4a-(aminomethyl)-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)

![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)


![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)



![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2566681.png)
![ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
